An In-depth Technical Guide to Perindoprilat Lactam B: Structure, Properties, and Analytical Characterization
An In-depth Technical Guide to Perindoprilat Lactam B: Structure, Properties, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
Perindopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, undergoes metabolic transformation and degradation to yield various related substances. Among these, Perindoprilat Lactam B, also identified as Perindopril Impurity D, represents a critical molecule for analytical scrutiny in pharmaceutical quality control and drug metabolism studies. This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and analytical methodologies pertinent to Perindoprilat Lactam B, offering a valuable resource for researchers and professionals in the field.
Chemical Identity and Physicochemical Properties
Perindoprilat Lactam B is a stereospecific lactam-dione impurity that arises from the intramolecular cyclization of perindoprilat, the active metabolite of perindopril.[1] Understanding its fundamental chemical and physical properties is paramount for its identification and quantification.
Chemical Structure and IUPAC Name
The definitive chemical structure of Perindoprilat Lactam B is presented in Figure 1.
Figure 1: Chemical Structure of Perindoprilat Lactam B
Simplified formation pathway of Perindoprilat Lactam B from Perindopril.
Analytical Characterization
The accurate identification and quantification of Perindoprilat Lactam B are crucial for ensuring the quality and safety of perindopril-containing pharmaceutical products. A combination of chromatographic and spectroscopic techniques is employed for its comprehensive characterization.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques for the separation and quantification of Perindoprilat Lactam B from the active pharmaceutical ingredient (API) and other impurities.
Experimental Protocol: Reverse-Phase HPLC Method
This protocol is a representative method and may require optimization based on the specific analytical instrumentation and column chemistry.
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Instrumentation: A standard HPLC system equipped with a UV detector.
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). The pH of the aqueous phase is a critical parameter for achieving optimal separation.
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Flow Rate: Typically 1.0 mL/min.
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Detection: UV detection at a wavelength of 215 nm.
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Sample Preparation: Dissolve the sample in a suitable diluent, such as the mobile phase or a mixture of water and acetonitrile.
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Data Analysis: Identify and quantify the Perindoprilat Lactam B peak based on its retention time relative to a reference standard.
Spectroscopic Elucidation
Spectroscopic methods are indispensable for the unequivocal structural confirmation of Perindoprilat Lactam B.
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are powerful tools for the identification of Perindoprilat Lactam B, especially in complex matrices. The high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that serve as a structural fingerprint.
Expected Mass Spectrometric Data:
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[M+H]⁺: m/z 323.1914 (calculated for C₁₇H₂₇N₂O₄⁺)
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Fragmentation: Key fragment ions would arise from the cleavage of the pentanoic acid side chain and the pyrazino-indole core.
IR spectroscopy is useful for identifying the functional groups present in Perindoprilat Lactam B.
Expected IR Absorption Bands:
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~3300 cm⁻¹: N-H stretching (amide)
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~2950 cm⁻¹: C-H stretching (aliphatic)
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~1730 cm⁻¹: C=O stretching (carboxylic acid)
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~1650 cm⁻¹: C=O stretching (amide/lactam)
Synthesis and Isolation
The synthesis of Perindoprilat Lactam B is typically achieved through the intramolecular cyclization of perindoprilat under specific reaction conditions. The isolation of this impurity from bulk perindopril or its formulations for use as a reference standard often involves preparative chromatography. The synthesis of related decahydropyrazino[1,2-a]indole-1,4-dione derivatives has been reported in the literature and can serve as a basis for developing a synthetic route to Perindoprilat Lactam B.
Conceptual workflow for the synthesis and isolation of Perindoprilat Lactam B.
Conclusion
Perindoprilat Lactam B is a significant impurity of perindopril that requires careful monitoring and control. This technical guide has provided a detailed overview of its chemical structure, molecular weight, formation, and analytical characterization. The methodologies described herein, including HPLC, LC-MS, and NMR, are essential for the robust analysis of this compound in pharmaceutical research and quality assurance. A thorough understanding of the properties and analytical behavior of Perindoprilat Lactam B is critical for ensuring the safety and efficacy of perindopril-based therapies.
References
- Veeprho. Perindopril EP Impurity D | CAS 130061-28-8. Accessed February 7, 2026.
- Chemicea Pharmaceuticals. Perindopril EP Impurity D | 130061-28-8. Accessed February 7, 2026.
- USP Store. Perindopril Related Compound D (25 mg) ((S)-2-{(3S,5aS,9aS,10aR)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl}pentanoic acid). Accessed February 7, 2026.
- Sigma-Aldrich. Perindopril Related Compound D USP Reference Standard. Accessed February 7, 2026.
- PubChem. Perindopril.
- TLC Pharmaceutical Standards. Perindopril - TLC Pharmaceutical Standards. Accessed February 7, 2026.
- Pharmaffiliates.
